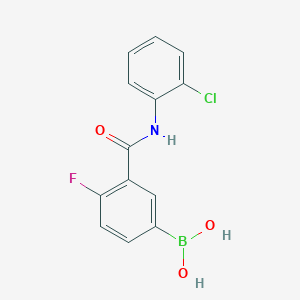
4-Fluoro-3-(2-chloro-phenylcarbamoyl)phenylboronic acid
説明
4-Fluoro-3-(2-chloro-phenylcarbamoyl)phenylboronic acid is a chemical compound with the CAS Number: 1451393-31-9 . It has a molecular weight of 293.49 . The IUPAC name for this compound is 3-[(2-chloroanilino)carbonyl]-4-fluorophenylboronic acid . This compound is used in scientific research and its unique properties make it valuable for various applications, including drug development, catalysis, and material synthesis.
Molecular Structure Analysis
The InChI code for 4-Fluoro-3-(2-chloro-phenylcarbamoyl)phenylboronic acid is 1S/C13H10BClFNO3/c15-10-3-1-2-4-12(10)17-13(18)9-7-8(14(19)20)5-6-11(9)16/h1-7,19-20H, (H,17,18) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound has a storage temperature of 2-8°C . The country of origin is CN . The shipping temperature is room temperature .科学的研究の応用
Sensing Applications
Boronic acids, including 4-Fluoro-3-(2-chloro-phenylcarbamoyl)phenylboronic acid , are known for their ability to form reversible covalent complexes with diols and other Lewis bases . This unique property is exploited in the design of sensors, particularly for the detection of sugars and other biological analytes. The compound can be incorporated into polymers or other materials to create sensitive and selective detection systems.
Biological Labelling and Protein Modification
The interaction of boronic acids with diols is also useful in biological labelling and protein modification . By targeting specific glycoproteins on the cell surface, researchers can use this compound for cell labelling, which is crucial for tracking and analyzing cellular processes.
Therapeutic Development
Boronic acid derivatives are being explored for their therapeutic potential, particularly in the treatment of cancer and other diseases where abnormal glycosylation patterns are present . The ability to bind to specific sugars can be harnessed to deliver drugs to targeted cells or to modulate biological pathways.
Chemical Synthesis
In synthetic chemistry, boronic acids are valuable intermediates. They are used in various coupling reactions, such as Suzuki-Miyaura cross-coupling, to form carbon-carbon bonds . This particular compound’s boronic acid moiety can be used to introduce a phenylboronic group into a wide range of chemical structures.
Material Science
The boronic acid group is also significant in material science. It can be used to modify the surface properties of materials or to create novel polymers with specific functionalities . For instance, the compound could be used to generate materials that respond to changes in glucose levels, which could have applications in diabetes management.
Analytical Methods
Due to its selective binding to diols, 4-Fluoro-3-(2-chloro-phenylcarbamoyl)phenylboronic acid can be used in chromatography and other analytical methods to separate or detect compounds that contain diol groups . This is particularly useful in the analysis of complex biological samples where specific molecules need to be isolated.
Electrophoresis
Boronic acids can be employed in the electrophoretic separation of glycated molecules . This compound could be used to modify electrophoresis gels to improve the resolution and selectivity of the technique for analyzing glycosylated proteins or other biomolecules.
Controlled Release Systems
The reversible binding of boronic acids to sugars can be utilized in the development of controlled release systems . For example, insulin delivery systems that respond to blood sugar levels could be designed using this compound, providing a smart mechanism for regulating hormone release in response to the body’s needs.
Safety And Hazards
特性
IUPAC Name |
[3-[(2-chlorophenyl)carbamoyl]-4-fluorophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BClFNO3/c15-10-3-1-2-4-12(10)17-13(18)9-7-8(14(19)20)5-6-11(9)16/h1-7,19-20H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVKIBWQZYSPCSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)C(=O)NC2=CC=CC=C2Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BClFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901156306 | |
| Record name | Boronic acid, B-[3-[[(2-chlorophenyl)amino]carbonyl]-4-fluorophenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901156306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-3-(2-chloro-phenylcarbamoyl)phenylboronic acid | |
CAS RN |
1451393-31-9 | |
| Record name | Boronic acid, B-[3-[[(2-chlorophenyl)amino]carbonyl]-4-fluorophenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1451393-31-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[3-[[(2-chlorophenyl)amino]carbonyl]-4-fluorophenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901156306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Tert-butyl 1,4-diazaspiro[5.5]undecane-4-carboxylate](/img/structure/B1442944.png)
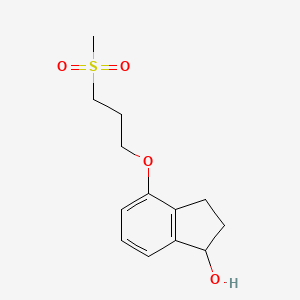
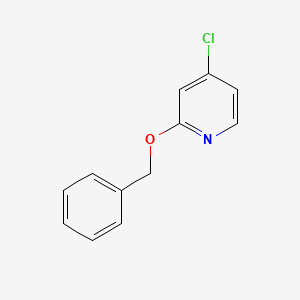
![[4-(Pyrimidin-2-yl)morpholin-2-yl]methanol](/img/structure/B1442951.png)

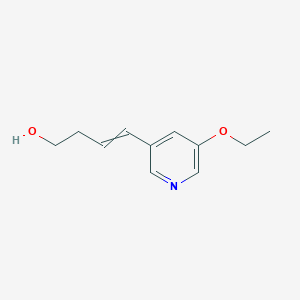

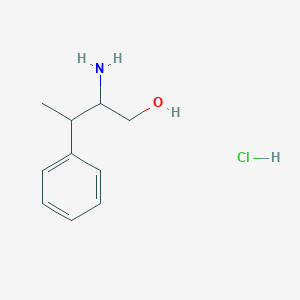

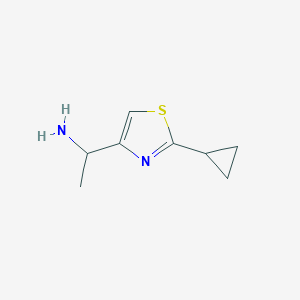
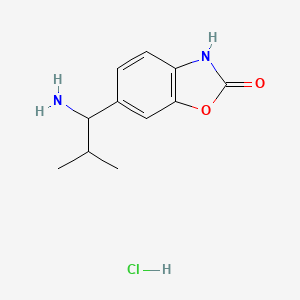
![tert-butyl N-[3-phenyl-2-(piperidin-2-yl)propyl]carbamate](/img/structure/B1442964.png)

![1,4,6,7-Tetrahydropyrano[4,3-C]pyrazol-3-amine](/img/structure/B1442966.png)